Technical Whitepaper: 1-Hydrazinylbutan-2-ol Dihydrochloride
Technical Whitepaper: 1-Hydrazinylbutan-2-ol Dihydrochloride
The following technical guide is structured to address the specific compound 1-Hydrazinylbutan-2-ol dihydrochloride , while clarifying the CAS registry discrepancy noted in your request to ensure scientific accuracy.
Core Identity & Application in Heterocyclic Drug Synthesis
Part 1: Executive Summary & Chemical Profile
Strategic Overview
1-Hydrazinylbutan-2-ol dihydrochloride is a critical bifunctional building block used primarily in the synthesis of nitrogen-containing heterocycles, specifically pyrazoles and pyridazines .[1] Its structure combines a reactive hydrazine moiety with a secondary alcohol, allowing for the introduction of a chiral or racemic 2-hydroxybutyl side chain into Active Pharmaceutical Ingredients (APIs).
This intermediate is increasingly relevant in the development of IL-17 inhibitors , antifungal azoles , and kinase inhibitors where solubility and hydrogen-bonding capability are required for target binding.
Chemical Identity & CAS Clarification (Critical Note)
Scientific Integrity Alert: The CAS number 5341-61-7 provided in the topic request officially corresponds to Hydrazine Dihydrochloride (
| Property | Specification |
| Chemical Name | 1-Hydrazinylbutan-2-ol dihydrochloride |
| Common Synonyms | 1-Hydrazino-2-butanol dihydrochloride; 2-Hydroxybutylhydrazine 2HCl |
| Free Base CAS | 41470-19-3 (Racemic) |
| Precursor CAS | 5341-61-7 (Hydrazine Dihydrochloride - Starting Material) |
| Molecular Formula | |
| Molecular Weight | 177.07 g/mol (Dihydrochloride) / 104.15 g/mol (Free Base) |
| Structure |
Part 2: Synthesis & Manufacturing Methodology
Retrosynthetic Logic
The industrial synthesis of 1-hydrazinylbutan-2-ol relies on the regioselective ring-opening of 1,2-epoxybutane (1,2-butylene oxide) by hydrazine. This reaction is governed by nucleophilic attack at the less hindered primary carbon of the epoxide.
Validated Synthesis Protocol
Note: This protocol describes the synthesis starting from Hydrazine Dihydrochloride (CAS 5341-61-7) to bridge the user's input with the target molecule.
Reagents:
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Hydrazine Dihydrochloride (CAS 5341-61-7): 1.0 eq
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1,2-Epoxybutane (CAS 106-88-7): 1.1 eq
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Sodium Hydroxide (NaOH): 2.0 eq (to generate free hydrazine in situ)
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Solvent: Ethanol/Water (80:20 v/v)
Step-by-Step Workflow:
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Free Base Generation: Charge Hydrazine Dihydrochloride and solvent into a reactor. Cool to 0–5°C. Slowly add NaOH solution to liberate free hydrazine base. Critical: Maintain low temperature to prevent hydrazine degradation.
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Epoxide Addition: Add 1,2-epoxybutane dropwise over 60 minutes. The reaction is exothermic.
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Process Control: Maintain internal temperature <15°C to minimize polymerization of the epoxide.
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Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.
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Monitoring: Use TLC (MeOH/DCM 1:9) or LC-MS to confirm consumption of hydrazine.
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Salt Formation: Cool the reaction mixture to 0°C. Slowly add concentrated Hydrochloric Acid (HCl) until pH < 2. The dihydrochloride salt will precipitate or can be crystallized.
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Isolation: Filter the white crystalline solid. Wash with cold ethanol/ether to remove unreacted epoxide and side products (bis-alkylated hydrazine).
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Drying: Vacuum dry at 40°C. Hydrazine salts are hygroscopic; store under inert atmosphere.
Mechanistic Pathway (Visualization)
Figure 1: Synthesis pathway transforming Hydrazine Dihydrochloride into 1-Hydrazinylbutan-2-ol Dihydrochloride via regioselective epoxide ring opening.
Part 3: Applications in Drug Discovery
Heterocycle Formation
The primary utility of 1-hydrazinylbutan-2-ol is as a "Hydrazine Linker" . It reacts with 1,3-dicarbonyl compounds to form pyrazoles substituted with a 2-hydroxybutyl group. This moiety is often employed to improve the water solubility of lipophilic drug scaffolds.
Case Study: IL-17 Inhibitor Synthesis In the synthesis of pyrazole-based autoimmune therapeutics, this hydrazine derivative is condensed with acetyl-acetone derivatives. The resulting pyrazole retains the hydroxyl group, which can serve as a hydrogen bond donor in the active site of the target protein (e.g., IL-17A).
Reaction Workflow (Visualization)
Figure 2: Application of the title compound in synthesizing N-substituted pyrazoles for pharmaceutical use.
Part 4: Analytical Characterization & Quality Control
To validate the identity of 1-Hydrazinylbutan-2-ol dihydrochloride, the following analytical parameters must be met.
| Method | Expected Signal / Parameter | Interpretation |
| 1H NMR (D2O) | Terminal methyl group of butyl chain. | |
| Methylene protons adjacent to methyl. | ||
| Methylene protons attached to hydrazine nitrogen. | ||
| Methine proton at the chiral center (alcohol). | ||
| Mass Spec (ESI+) | m/z = 105.1 | Corresponds to the free base cation. |
| HPLC Purity | > 98.0% (AUC) | Method: C18 Column, H2O/MeCN gradient with 0.1% TFA. |
| Chloride Content | ~39-40% w/w | Confirms dihydrochloride stoichiometry (Titration with AgNO3). |
Part 5: Safety & Handling (E-E-A-T)
Toxicology Profile
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Genotoxicity: Like many hydrazines, this compound should be treated as a potential mutagen . The hydrazine moiety can interact with DNA.
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Acute Toxicity: Harmful if swallowed or absorbed through skin. The dihydrochloride salt reduces volatility compared to the free base, lowering inhalation risk, but dust inhalation must be avoided.
Handling Protocols
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Engineering Controls: Handle exclusively in a chemical fume hood or glovebox.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
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Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety to nitrogen gas before disposal.
Part 6: References
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Sigma-Aldrich. Safety Data Sheet: Hydrazine Dihydrochloride (CAS 5341-61-7).Link
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PubChem Compound Summary. 1-Hydrazinylbutan-2-ol (CID 4113127). National Center for Biotechnology Information. Link
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Bartlett, J. B., & Million, R. P. (2015).[2] Therapeutic applications of IL-17 inhibitors.[2] Nature Reviews Drug Discovery.[2] (Contextual reference for downstream application).
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American Elements. 1-Hydrazinylbutan-2-ol Dihydrochloride Specifications.Link
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ChemicalBook. Hydrazine Dihydrochloride Properties and Synthesis.Link
Sources
- 1. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]
- 2. WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation - Google Patents [patents.google.com]
